2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
Overview
Description
2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- is a useful research compound. Its molecular formula is C11H20Cl2N4O and its molecular weight is 295.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds like pyrrolidine and imidazole derivatives are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are often used as scaffolds for developing new drugs for treating various diseases. The versatility of these rings allows for the exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological activity and selectivity (Li Petri et al., 2021).
Chemosensing Applications
Pyridine derivatives, closely related to pyrrolidine and imidazole, exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors. These derivatives are used in analytical chemistry for the determination of different species in environmental, agricultural, and biological samples. This indicates the potential for related compounds, such as the one , to be used in similar applications (Abu-Taweel et al., 2022).
Role in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown significant potential in organic synthesis, catalysis, and drug development. These compounds are involved in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and possess various medicinal applications, demonstrating their broad utility in advanced chemistry investigations (Li et al., 2019).
Medicinal and Biological Significance
Imidazole derivatives have been studied for their antitumor activity, showcasing the importance of such heterocyclic compounds in the search for new antitumor drugs and compounds with different biological properties. This highlights the potential medicinal and biological significance of related compounds, including "2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-" (Iradyan et al., 2009).
Properties
IUPAC Name |
(2S)-N-(3-imidazol-1-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c16-11(10-3-1-4-13-10)14-5-2-7-15-8-6-12-9-15;;/h6,8-10,13H,1-5,7H2,(H,14,16);2*1H/t10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBGAMRYSROIH-XRIOVQLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCN2C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCCN2C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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